molecular formula C19H20ClN3O3 B4997323 1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione

1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione

Cat. No.: B4997323
M. Wt: 373.8 g/mol
InChI Key: ICZCSLHGBDQHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione is a complex organic compound with a unique structure that combines a chlorophenyl group, a cyclohexenyl group, and a hydroxypyrimidine dione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione typically involves multiple steps. One common route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.

    Cyclohexenyl group introduction: The cyclohexenyl group is introduced through a reaction with cyclohexene or a related compound.

    Pyrimidine ring formation: The pyrimidine ring is formed through a cyclization reaction involving appropriate precursors.

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, typically using an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(4-chlorophenyl)-5-[2-(cyclohexen-1-yl)ethyliminomethyl]-6-hydroxypyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-14-6-8-15(9-7-14)23-18(25)16(17(24)22-19(23)26)12-21-11-10-13-4-2-1-3-5-13/h4,6-9,12,25H,1-3,5,10-11H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZCSLHGBDQHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN=CC2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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